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Introduction

Glycine, the simplest amino acid, plays a crucial role in numerous metabolic pathways. The use

of stable isotope-labeled glycine, such as Glycine-15N,d2, is a powerful tool in metabolic

research and clinical diagnostics, enabling the in vivo study of glycine metabolism and flux.[1]

[2][3] Mass spectrometry (MS) is the analytical technique of choice for the sensitive and

specific quantification of such labeled compounds in biological matrices.[4][5] Accurate

quantification, however, is critically dependent on robust and reproducible sample preparation

to remove interfering substances and enrich the analyte of interest. This application note

provides detailed protocols for the preparation of plasma and urine samples for the analysis of

Glycine-15N,d2 by mass spectrometry.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a quantitative technique that relies on the addition of a

known amount of a stable isotope-labeled version of the analyte (in this case, Glycine-15N,d2)

to the sample. This labeled compound serves as an internal standard. Because the stable

isotope-labeled internal standard is chemically identical to the endogenous analyte, it

experiences the same losses during sample preparation and ionization in the mass

spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal

from the labeled internal standard, accurate and precise quantification can be achieved,

correcting for variations in sample recovery.
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The complexity of biological matrices such as plasma and urine necessitates a multi-step

sample preparation workflow to ensure high-quality data. The primary goals of sample

preparation are to:

Remove interfering substances: Proteins, lipids, salts, and other small molecules can

suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate

results.

Enrich the analyte of interest: For low-abundance analytes, an enrichment step can improve

the signal-to-noise ratio and enhance the sensitivity of the assay.

Ensure compatibility with the analytical platform: The final sample extract must be in a

solvent that is compatible with the liquid chromatography (LC) and mass spectrometry

system.

The main techniques employed for the sample preparation of amino acids from biological fluids

are protein precipitation and solid-phase extraction (SPE).

Experimental Protocols
1. Plasma Sample Preparation

Plasma samples contain a high concentration of proteins that must be removed prior to MS

analysis. Protein precipitation is a common and effective method for this purpose.

Protocol 1a: Protein Precipitation with Acetonitrile

This protocol utilizes a simple and efficient protein precipitation step with a water-miscible

organic solvent.

Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the

appropriate amount of Glycine-15N,d2 internal standard solution.

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
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Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and

complete protein precipitation.

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the

precipitated proteins.

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube,

being careful not to disturb the protein pellet.

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at

40°C.

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-

MS system.

Vortex and Centrifuge: Vortex the reconstituted sample for 15 seconds and centrifuge at

14,000 x g for 5 minutes to pellet any remaining particulates.

Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 1b: Protein Precipitation with Sulfosalicylic Acid

This protocol uses an acid to precipitate proteins, which can be effective for plasma samples.

Sample Thawing: Thaw frozen plasma samples on ice.

Internal Standard Spiking: Add the Glycine-15N,d2 internal standard to 100 µL of plasma.

Acid Precipitation: Add 10 µL of 30% sulfosalicylic acid to the plasma sample.

Vortexing: Vortex for 30 seconds.

Incubation: Incubate at 4°C for 30 minutes.

Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.
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Supernatant Dilution: Take a 50 µL aliquot of the supernatant and mix with 450 µL of the

internal standard solution in the initial mobile phase.

Injection: Inject the final solution into the LC-MS/MS system.

2. Urine Sample Preparation

Urine samples generally have lower protein content than plasma but can contain a high

concentration of salts and other interfering metabolites.

Protocol 2a: Dilute-and-Shoot

For a rapid analysis, a simple dilution may be sufficient, depending on the sensitivity of the

mass spectrometer.

Sample Thawing: Thaw frozen urine samples at room temperature.

Centrifugation: Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any

sediment.

Internal Standard Spiking: To a 50 µL aliquot of the supernatant, add the Glycine-15N,d2
internal standard.

Dilution: Dilute the sample 1:10 with the initial mobile phase.

Vortex and Transfer: Vortex the diluted sample and transfer to an autosampler vial for

analysis.

Protocol 2b: Solid-Phase Extraction (SPE)

For cleaner samples and improved sensitivity, a solid-phase extraction step is recommended.

Cation exchange SPE is particularly effective for enriching amino acids.

Sample Pre-treatment: Centrifuge the urine sample at 2,000 x g for 5 minutes. Take a 500 µL

aliquot of the supernatant and dilute with 500 µL of 1% formic acid.

SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by

passing 1 mL of methanol followed by 1 mL of water with 1% formic acid.
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Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

Washing: Wash the cartridge with 1 mL of methanol with 1% formic acid to remove neutral

and acidic interferences.

Elution: Elute the glycine and other amino acids with 1 mL of 5% ammonium hydroxide in

methanol.

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Vortex and Centrifuge: Vortex the reconstituted sample for 15 seconds and centrifuge at

14,000 x g for 5 minutes.

Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. Derivatization (Optional)

While many modern LC-MS/MS methods can analyze amino acids without derivatization,

derivatization can improve chromatographic retention and sensitivity for certain applications. A

common derivatization agent is ethylchloroformate.

Protocol 3: Ethylchloroformate Derivatization

To the dried sample extract, add 500 µL of a methanol:pyridine (4:1, v/v) solution.

Add 50 µL of ethylchloroformate.

Add 1 mL of chloroform.

Vortex vigorously for 1 minute.

Centrifuge to separate the layers.

Transfer the lower organic layer to a new tube and evaporate to dryness.

Reconstitute in a suitable solvent for LC-MS/MS analysis.
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Data Presentation
The following table summarizes typical performance characteristics for a validated amino acid

analysis method.

Parameter Plasma Urine

Recovery (%) > 85% > 80%

Intra-day Precision (%CV) < 10% < 15%

Inter-day Precision (%CV) < 15% < 20%

Lower Limit of Quantification

(LLOQ)
Analyte Dependent Analyte Dependent

Linearity (r²) > 0.99 > 0.99
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Experimental Workflow for Plasma Sample Preparation
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Workflow for plasma sample preparation using protein precipitation.
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Experimental Workflow for Urine Sample Preparation with SPE
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Workflow for urine sample preparation using solid-phase extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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